molecular formula C28H36N2O5 B11131959 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131959
M. Wt: 480.6 g/mol
InChI Key: VOYSZAHOVHCKRG-LCUIJRPUSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as diethylamino, ethoxyphenyl, hydroxy, and propan-2-yloxybenzoyl

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl, ethoxyphenyl, hydroxy, and propan-2-yloxybenzoyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Its unique structure could be explored for potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the diethylamino group may interact with receptors or enzymes, modulating their activity. The ethoxyphenyl and propan-2-yloxybenzoyl groups may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

Properties

Molecular Formula

C28H36N2O5

Molecular Weight

480.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O5/c1-6-29(7-2)17-18-30-25(20-9-13-22(14-10-20)34-8-3)24(27(32)28(30)33)26(31)21-11-15-23(16-12-21)35-19(4)5/h9-16,19,25,31H,6-8,17-18H2,1-5H3/b26-24-

InChI Key

VOYSZAHOVHCKRG-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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